![molecular formula C24H26N2O2 B2398717 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877793-94-7](/img/structure/B2398717.png)

4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

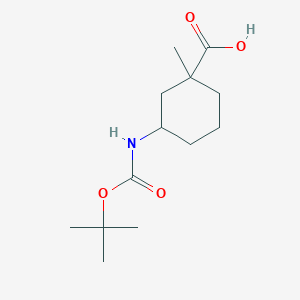

Beschreibung

The compound “4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products .

Synthesis Analysis

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized well by IR, NMR, and LC-MS spectral techniques .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A series of compounds related to the structural framework of 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities comparable to standard treatments. The molecular docking studies provided insights into the mechanism of action through interactions with oxidoreductase proteins, suggesting the potential of these compounds in treating microbial infections (Mandala et al., 2013).

Catalysis and Chemical Synthesis

Research has also focused on the use of similar structures in catalysis. Silica-bonded N-propylpiperazine sodium n-propionate was employed as an efficient solid base for synthesizing a series of 4H-pyran derivatives. This method highlights the versatility of piperazine derivatives in facilitating chemical transformations, providing a recyclable and environmentally friendly approach to synthesizing complex organic molecules (Niknam et al., 2013).

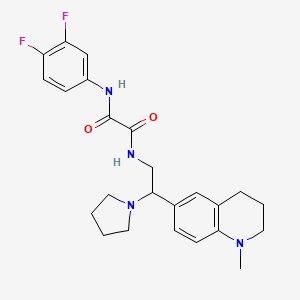

Anticholinesterase Activity

The synthesis of compounds bearing a resemblance to the core structure of interest has shown potential in the field of neurodegenerative diseases. Specifically, certain derivatives have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, a target for Alzheimer's disease treatment. The optimization of these compounds could lead to new therapeutic agents for managing symptoms associated with this condition (Filippova et al., 2019).

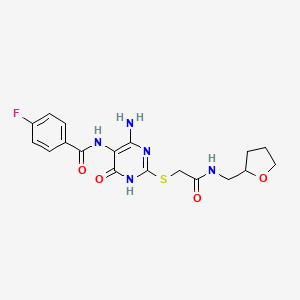

Molecular Docking and Pharmacological Studies

Further extending the chemical utility of such molecules, novel thiopyrimidine derivatives incorporating the benzochromen-2-one scaffold were synthesized. These compounds were subjected to molecular docking studies to understand their interactions with biological targets. The antibacterial properties demonstrated, alongside the insights from molecular docking, underscore the potential of these derivatives in developing new pharmacological agents (Lal et al., 2018).

Anticancer Therapy Metabolite Study

One specific derivative, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), being developed for anticancer therapy, underwent an interesting metabolic transformation. This study highlighted the role of human flavin-containing monooxygenase 5 in catalyzing a Baeyer-Villiger oxidation, a critical step in the drug's metabolism. This research provides valuable insights into the drug metabolism processes relevant to the development of anticancer therapies (Lai et al., 2011).

Eigenschaften

IUPAC Name |

4-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24-16-20(22-14-18-6-4-5-7-19(18)15-23(22)28-24)17-25-10-12-26(13-11-25)21-8-2-1-3-9-21/h1-3,8-9,14-16H,4-7,10-13,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLBWVHQXOCJLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)

![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)